molecular formula C14H32O3Si B14435797 Tris[(butan-2-yl)oxy](ethyl)silane CAS No. 77958-58-8

Tris[(butan-2-yl)oxy](ethyl)silane

Cat. No.: B14435797
CAS No.: 77958-58-8
M. Wt: 276.49 g/mol
InChI Key: SGHZCASSRKVVCL-UHFFFAOYSA-N
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Description

Tris(butan-2-yl)oxysilane is an organosilicon compound featuring three butan-2-yloxy groups and one ethyl substituent bonded to a central silicon atom. Organosilanes of this class are widely used in coatings, adhesives, and crosslinking agents due to their hydrolytic stability, tunable reactivity, and compatibility with organic polymers .

Properties

CAS No.

77958-58-8

Molecular Formula

C14H32O3Si

Molecular Weight

276.49 g/mol

IUPAC Name

tri(butan-2-yloxy)-ethylsilane

InChI

InChI=1S/C14H32O3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h12-14H,8-11H2,1-7H3

InChI Key

SGHZCASSRKVVCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](CC)(OC(C)CC)OC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(butan-2-yl)oxysilane typically involves the reaction of silicon tetrachloride with butan-2-ol in the presence of a base, such as pyridine, to form the corresponding tris(butan-2-yloxy)silane. This intermediate is then reacted with ethyl magnesium bromide to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: Industrial production of Tris(butan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tris(butan-2-yl)oxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(butan-2-yl)oxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Tris(butan-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural and Functional Differences

The table below compares Tris(butan-2-yl)oxysilane with key analogs based on substituents, molecular weight, and functional groups:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
Tris(butan-2-yl)oxysilane Not provided C₁₃H₃₀O₃Si 3 butan-2-yloxy, 1 ethyl ~262.5 (estimated) Alkoxy, alkyl Crosslinking, coatings (hypothetical)
Butan-2-yloxy(trimethyl)silane 1825-66-7 C₇H₁₈OSi 1 butan-2-yloxy, 3 methyl 146.30 Alkoxy, methyl Intermediate for silicone synthesis
Triethoxy[3-(oxiranylmethoxy)propyl]silane 2602-34-8 C₁₃H₂₈O₅Si 3 ethoxy, 1 epoxy-functional 276.42 Epoxy, ethoxy Adhesives, surface modification
Phenyl tris(methyl ethyl ketoxime)silane 34036-80-1 C₂₀H₃₃N₃O₃Si 3 ketoxime, 1 phenyl 407.58 Ketoxime, aryl Sealants, moisture-curable systems
Vinyl tri(2-methoxyethoxy)silane 1067-53-4 C₁₁H₂₄O₆Si 3 methoxyethoxy, 1 vinyl 280.37 Vinyl, ether Adhesion promotion in polymers

Key Findings from Comparative Analysis

Reactivity and Stability
  • Tris(butan-2-yl)oxysilane: The bulky butan-2-yloxy groups likely confer steric hindrance, slowing hydrolysis compared to smaller alkoxy silanes (e.g., trimethoxy variants). Its ethyl group may enhance solubility in nonpolar matrices .
  • Epoxy-functional silane (CAS 2602-34-8) : The epoxy group enables covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals), making it superior for adhesion applications .
Thermal and Mechanical Performance
  • Ketoxime silanes (e.g., CAS 34036-80-1) : The ketoxime groups provide delayed curing by releasing blocking agents upon hydrolysis, ideal for single-component sealants requiring shelf stability .
  • Vinyl tri(2-methoxyethoxy)silane : The vinyl group facilitates radical polymerization, while ether linkages improve flexibility in coatings .

Critical Data Gaps and Research Needs

  • Experimental Data : Direct studies on Tris(butan-2-yl)oxysilane’s hydrolysis kinetics, thermal stability, and compatibility with polymers are lacking.
  • Comparative Performance Metrics : Quantitative comparisons of adhesion strength, moisture resistance, and chemical durability against analogs like epoxy silanes or ketoxime silanes are needed.

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